LAT1 Inhibitory Activity: 4-Benzyloxy Regioisomer is Inactive, Enabling Use as a Negative Control Probe
In a direct head-to-head comparison of the four isomeric benzyloxy-L-tryptophans, the 4-benzyloxy derivative fully lacks LAT1 inhibitory activity (IC50 > 100 µM), completely separating from the 5-benzyloxy isomer (IC50 18.8 µM). This allows the 4-regioisomer to serve as a selective negative control in LAT1 pharmacology, whereas the 5-isomer represents a positive allosteric probe [1].
| Evidence Dimension | LAT1-mediated [3H]-L-leucine uptake inhibition in HT-29 human colon carcinoma cells |
|---|---|
| Target Compound Data | IC50 >100 µM (4-benzyloxy-L-tryptophan free acid analog) |
| Comparator Or Baseline | IC50 18.8 µM (95% CI 7.3–48.3) for 5-benzyloxy-L-tryptophan |
| Quantified Difference | ≥5.3-fold difference in potency; complete functional inactivity at concentrations up to 100 µM for 4-isomer |
| Conditions | HT-29 cells; [3H]-L-leucine uptake; ≥3 independent triplicate experiments |
Why This Matters
Procuring the correct 4-benzyloxy regioisomer is essential for LAT1 studies, as cross-contamination or mistaken identity with the 5-isomer would introduce false-positive inhibition artifacts.
- [1] Graff, J., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemMedChem, 17(17), e202200308. Table 1; Figure S1. View Source
